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Compound of Interest

Compound Name: 2-Fluoro-5-(trifluoromethyl)phenol

Cat. No.: B114161 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Fluoro-5-(trifluoromethyl)phenol (CAS RN: 141483-15-0), a key intermediate in the synthesis

of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists,

and professionals in drug development, offering a centralized resource for its nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Molecular Structure and Properties
2-Fluoro-5-(trifluoromethyl)phenol is a substituted aromatic compound with the molecular

formula C₇H₄F₄O and a molecular weight of approximately 180.10 g/mol .[1][2][3][4] Its

structure, featuring both a fluorine atom and a trifluoromethyl group on the phenol ring, imparts

unique electronic properties that are of significant interest in medicinal chemistry and materials

science.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise structure of 2-Fluoro-5-
(trifluoromethyl)phenol. The following tables summarize the expected chemical shifts (δ) in

parts per million (ppm) and coupling constants (J) in Hertz (Hz) for ¹H, ¹³C, and ¹⁹F NMR

spectra.

¹H NMR (Proton NMR) Data
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Protons
Chemical Shift (δ,
ppm)

Multiplicity
Coupling
Constants (J, Hz)

OH 5.0 - 7.0 br s -

H-3 7.2 - 7.4 m

H-4 6.9 - 7.1 m

H-6 7.1 - 7.3 m

Note: Predicted data based on analogous fluorinated and trifluoromethyl-substituted phenols.

The broad singlet for the hydroxyl proton is characteristic and its chemical shift can be

concentration-dependent.

¹³C NMR (Carbon-13 NMR) Data

Carbon Atom
Chemical Shift (δ,
ppm)

Multiplicity
C-F Coupling (J,
Hz)

C-1 (C-OH) 155 - 158 d

C-2 (C-F) 150 - 153 d ¹JCF ≈ 240-250

C-3 115 - 118 d

C-4 118 - 121 d

C-5 (C-CF₃) 125 - 128 q ²JCCF ≈ 30-35

C-6 112 - 115 d

CF₃ 122 - 125 q ¹JCF ≈ 270-280

Note: Predicted data based on spectral data of similar compounds.[5][6][7] The carbon

attached to the fluorine and the trifluoromethyl group will exhibit characteristic splitting patterns

due to carbon-fluorine coupling.

¹⁹F NMR (Fluorine-19 NMR) Data
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Fluorine Nuclei Chemical Shift (δ, ppm) Multiplicity

Ar-F -110 to -130 m

-CF₃ -60 to -65 s

Note: Predicted data based on typical chemical shift ranges for aromatic fluorine and

trifluoromethyl groups.[8][9][10][11] The aromatic fluorine will show complex multiplicity due to

coupling with neighboring protons.

Infrared (IR) Spectroscopy
The FT-IR spectrum of 2-Fluoro-5-(trifluoromethyl)phenol provides valuable information

about its functional groups. The spectrum is characterized by a broad O-H stretching band,

aromatic C-H and C=C stretching vibrations, and strong absorptions corresponding to the C-F

bonds.[12]

Key IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group

3600 - 3200 O-H stretch (broad) Phenolic -OH

3100 - 3000 C-H stretch Aromatic

1600 - 1450 C=C stretch Aromatic ring

1350 - 1000 C-F stretch Ar-F, -CF₃

1250 - 1100 C-O stretch Phenolic C-O

Note: Data sourced from the NIST WebBook and is consistent with characteristic absorptions

for phenols and fluorinated aromatic compounds.[12][13][14][15][16][17][18]

Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of 2-Fluoro-5-(trifluoromethyl)phenol results

in a molecular ion peak and characteristic fragmentation patterns. The NIST WebBook provides

a mass spectrum for this compound.[1][12]
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Major Mass Spectral Peaks

m/z Interpretation

180 Molecular ion [M]⁺

161 [M-F]⁺ or [M-H - HF]⁺

151 [M-CHO]⁺

131 [M-CF₃]⁺

111 [M-CF₃ - HF]⁺

Note: Fragmentation patterns are predicted based on the principles of mass spectrometry for

aromatic and fluorinated compounds and data available for analogous structures.[19][20][21]

The loss of the trifluoromethyl group is a common fragmentation pathway.

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and

data validation.

NMR Spectroscopy Protocol

A sample of 2-Fluoro-5-(trifluoromethyl)phenol (10-20 mg) is dissolved in an appropriate

deuterated solvent (e.g., CDCl₃ or DMSO-d₆, 0.5-0.7 mL) in a 5 mm NMR tube. ¹H, ¹³C, and ¹⁹F

NMR spectra are recorded on a 400 MHz or higher field spectrometer. Tetramethylsilane (TMS)

is typically used as an internal standard for ¹H and ¹³C NMR, while an external standard like

CFCl₃ is used for ¹⁹F NMR. For quantitative analysis, a known relaxation delay (e.g., 5 times

the longest T1) should be applied.[22]

FT-IR Spectroscopy Protocol

The infrared spectrum can be obtained using a Fourier Transform Infrared (FT-IR)

spectrometer. For a liquid sample, a thin film can be prepared between two potassium bromide

(KBr) or sodium chloride (NaCl) plates. Alternatively, an Attenuated Total Reflectance (ATR)

accessory can be used, where a small drop of the sample is placed directly on the ATR crystal.
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The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

[14]

Mass Spectrometry Protocol

Mass spectra are acquired using a mass spectrometer, commonly coupled with a gas

chromatograph (GC-MS) for sample introduction and separation. For direct infusion, the

sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) and introduced

into the ion source. Electron ionization (EI) at 70 eV is a standard method for generating

fragments. The mass analyzer is scanned over a mass range of, for example, m/z 40-500.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of 2-
Fluoro-5-(trifluoromethyl)phenol.
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General Spectroscopic Analysis Workflow

Sample Preparation

Spectroscopic Analysis

Data Processing and Interpretation

2-Fluoro-5-(trifluoromethyl)phenol

Dissolution in appropriate solvent

NMR Spectroscopy
(¹H, ¹³C, ¹⁹F) FT-IR Spectroscopy Mass Spectrometry

Chemical Shifts, Coupling Constants Absorption Bands, Functional Groups Mass-to-charge Ratio, Fragmentation Pattern

Structural Elucidation

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 2-Fluoro-5-
(trifluoromethyl)phenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b114161#spectroscopic-data-for-2-fluoro-5-
trifluoromethyl-phenol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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